molecular formula C14H12ClN3O B2744819 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole CAS No. 838891-66-0

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole

Cat. No.: B2744819
CAS No.: 838891-66-0
M. Wt: 273.72
InChI Key: CPSGEEXHRIORJF-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole is a chemical compound that has garnered significant attention in various fields of research due to its diverse range of applications. This compound is known for its unique chemical structure, which combines a benzotriazole moiety with a chlorophenoxyethyl group, making it a versatile molecule in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with benzotriazole in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dechlorinated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]benzotriazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-phenoxy)-N-(1-phenylethyl) acetamide: Known for its anti-inflammatory and analgesic activities.

    3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: Utilized in various synthetic applications.

    4-chloro-6-phenoxy-2-phenylpyrimidine: Studied for its fungicidal and herbicidal properties.

Uniqueness

1-[2-(2-Chlorophenoxy)ethyl]benzotriazole stands out due to its unique combination of a benzotriazole moiety with a chlorophenoxyethyl group, which imparts distinct chemical and biological properties. Its versatility in various fields of research and its potential for diverse applications make it a valuable compound for scientific studies.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-5-1-4-8-14(11)19-10-9-18-13-7-3-2-6-12(13)16-17-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSGEEXHRIORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324609
Record name 1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838891-66-0
Record name 1-[2-(2-chlorophenoxy)ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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